

2-Ethylbenzofuran: A Versatile Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Ethylbenzofuran

Cat. No.: B194445

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran moiety is a privileged heterocyclic scaffold frequently found in biologically active natural products and synthetic compounds. Among its various substituted forms, **2-ethylbenzofuran** has emerged as a valuable building block in medicinal chemistry, offering a versatile template for the design and synthesis of novel therapeutic agents across a spectrum of disease areas. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and mechanistic insights into derivatives of the **2-ethylbenzofuran** core.

Synthesis of the 2-Ethylbenzofuran Core

The synthesis of the **2-ethylbenzofuran** scaffold is a critical first step for its elaboration into a diverse library of derivatives. A common and effective strategy involves a two-step process starting from the readily available salicylaldehyde.

Experimental Protocol: Synthesis of 2-Ethylbenzofuran

Step 1: Synthesis of 2-Acetylbenzofuran

A mixture of salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) is refluxed in dry acetone (150 mL) for 13 hours. After cooling, the reaction mixture is filtered, and the solvent is removed from the filtrate under reduced pressure to yield 2-acetylbenzofuran. The crude product is then recrystallized from petroleum ether.

Step 2: Reduction of 2-Acetylbenzofuran to **2-Ethylbenzofuran**

The reduction of the acetyl group to an ethyl group can be achieved via established methods such as the Wolff-Kishner or Clemmensen reduction.

Wolff-Kishner Reduction:

To a solution of 2-acetylbenzofuran (1.1 mmol, 1.0 equiv) and hydrazine monohydrate (20.0 equiv) in diethylene glycol monomethyl ether (DGME, 22 mL), potassium hydroxide (6.0 equiv) is added at room temperature. The mixture is heated at 110°C for 1 hour, then at 194°C for 4 hours. After cooling, the reaction is quenched with 1.0 M aqueous HCl and extracted with diethyl ether. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford **2-ethylbenzofuran**.

Clemmensen Reduction:

To a stirred solution of 2-acetylbenzofuran (17.2 mmol, 1.0 equiv) and zinc powder (10.0 equiv) in a 1:1 mixture of dichloromethane and methanol (180 mL), trimethylsilyl chloride (10.0 equiv) is added dropwise at 0°C. The reaction is stirred at room temperature for 2 hours. The zinc powder is removed by filtration, and the filtrate is neutralized with saturated aqueous sodium bicarbonate. The mixture is extracted with dichloromethane, and the combined organic layers are washed with water and brine, then dried over sodium sulfate. The solvent is removed under reduced pressure to yield **2-ethylbenzofuran**.

Pharmacological Activities of 2-Ethylbenzofuran Derivatives

Derivatives of the **2-ethylbenzofuran** scaffold have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for drug discovery in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of benzofuran derivatives. These compounds have been shown to exert their activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

mTOR Signaling Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth and is often dysregulated in cancer. Certain benzofuran derivatives have been identified as inhibitors of this pathway.^{[1][2]} By targeting mTOR, these compounds can induce apoptosis and inhibit the proliferation of cancer cells. For instance, specific benzo[b]furan derivatives have shown potent efficacy against human breast cancer cell lines, such as MCF-7, with IC₅₀ values in the nanomolar range. These compounds were found to induce G2/M phase cell cycle arrest and promote mitochondrial-mediated apoptosis by inhibiting the PI3K/Akt/mTOR signaling cascade.

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S6K1; fourEBP1;} {rank=same; Protein_Synthesis; Apoptosis;} } .dot Caption: Inhibition of the
mTOR signaling pathway by 2-ethylbenzofuran derivatives.
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T-Cell Receptor (TCR) Signaling Modulation: The T-cell receptor signaling pathway is fundamental to the adaptive immune response, and its modulation is a key strategy in cancer

immunotherapy. Benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of lymphoid tyrosine phosphatase (LYP), a critical negative regulator of TCR signaling. By inhibiting LYP, these compounds can enhance T-cell activation and promote an anti-tumor immune response.

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The following table summarizes the anticancer activity of various benzofuran derivatives, showcasing their potential as cytotoxic agents against a range of cancer cell lines. While specific data for **2-ethylbenzofuran** derivatives is still emerging, the broader data on the benzofuran class provides a strong rationale for their investigation.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
Bromo derivative of benzofuran	K562 (leukemia)	5.0	
Bromo derivative of benzofuran	HL-60 (leukemia)	0.1	
3-Amidobenzofuran derivative (28g)	MDA-MB-231 (breast)	3.01	
3-Amidobenzofuran derivative (28g)	HCT-116 (colon)	5.20	
3-Amidobenzofuran derivative (28g)	HT-29 (colon)	9.13	
Benzofuran-chalcone derivative (33d)	A-375 (melanoma)	4.15	
Benzofuran-chalcone derivative (33d)	MCF-7 (breast)	3.22	
Benzofuran-chalcone derivative (33d)	A-549 (lung)	2.74	
Benzofuran-chalcone derivative (33d)	HT-29 (colon)	7.29	
Benzofuran-chalcone derivative (33d)	H-460 (lung)	3.81	
Benzofuran-2-carboxamide derivative (50g)	HCT-116 (colon)	0.87	
Benzofuran-2-carboxamide derivative (50g)	HeLa (cervical)	0.73	
Benzofuran-2-carboxamide derivative (50g)	HepG2 (liver)	5.74	

Benzofuran-2-carboxamide derivative (50g)	A549 (lung)	0.57
Benzo[b]furan derivative (26)	MCF-7 (breast)	0.057
Benzo[b]furan derivative (36)	MCF-7 (breast)	0.051
Fluorinated benzofuran derivative (1)	HCT116 (colon)	19.5
Fluorinated benzofuran derivative (2)	HCT116 (colon)	24.8

Anti-inflammatory Activity

Benzofuran derivatives have also demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO).

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of benzofuran derivatives can be evaluated by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. Cells are seeded in 96-well plates and incubated with the test compounds for a specified period before stimulation with LPS. The concentration of nitrite, a stable product of NO, in the culture medium is then quantified using the Griess reagent. The IC₅₀ value, representing the concentration of the compound that inhibits NO production by 50%, is then calculated.

The following table presents the anti-inflammatory activity of selected benzofuran derivatives.

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

Compound	Target	IC50 (μM)	Reference
Benzofuran derivative 1	NO production	17.31	[1]
Benzofuran derivative 3	NO production	16.5	[1]
Benzofuran derivative 2	NO production	31.5	[1]
Benzofuran derivative 4	NO production	42.8	[1]
Fluorinated benzofuran derivative 2	PGE2 production	1.92	
Fluorinated benzofuran derivative 3	PGE2 production	1.48	
Fluorinated benzofuran derivative 2	IL-6 production	1.23	
Fluorinated benzofuran derivative 3	IL-6 production	9.04	
Fluorinated benzofuran derivative 2	CCL2 production	1.5	
Fluorinated benzofuran derivative 3	CCL2 production	19.3	
Fluorinated benzofuran derivative 2	NO production	2.4	

Fluorinated

benzofuran derivative	NO production	5.2
3		

Antimicrobial Activity

The benzofuran scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Experimental Protocol: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of benzofuran derivatives against various microbial strains can be determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a 96-well microtiter plate, and a standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following table summarizes the antimicrobial activity of some benzofuran derivatives.

Table 3: Antimicrobial Activity of Benzofuran Derivatives

Compound	Microorganism	MIC (µg/mL)	Reference
Benzofuran derivative 1	Salmonella typhimurium	12.5	[1]
Benzofuran derivative 1	Escherichia coli	25	[1]
Benzofuran derivative 1	Staphylococcus aureus	12.5	[1]
Benzofuran derivative 2	Staphylococcus aureus	25	[1]
Benzofuran derivative 5	Penicillium italicum	12.5	[1]
Benzofuran derivative 6	Penicillium italicum	12.5	[1]
Benzofuran derivative 5	Colletotrichum musae	12.5	[1]
Benzofuran derivative 6	Colletotrichum musae	12.5-25	[1]

Conclusion

The **2-ethylbenzofuran** core represents a highly versatile and promising scaffold for the development of new therapeutic agents. Its amenability to synthetic modification allows for the generation of diverse chemical libraries with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The demonstrated ability of benzofuran derivatives to modulate key signaling pathways such as the mTOR and TCR pathways underscores their potential for targeted therapies. Further exploration of the structure-activity relationships of **2-ethylbenzofuran** derivatives will undoubtedly lead to the discovery of novel and potent drug candidates for a range of human diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in this exciting area of medicinal chemistry.

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